molecular formula C18H15N3O4S B2808810 7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1904021-70-0

7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2808810
CAS No.: 1904021-70-0
M. Wt: 369.4
InChI Key: VBFGUUQUEPACER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thieno[3,2-d]pyrimidin-4-amine structure . This structure is found in certain inhibitors of Mycobacterium tuberculosis bd oxidase .


Synthesis Analysis

While specific synthesis information for this compound was not found, related compounds, such as thieno[3,2-d]pyrimidin-4-amines, have been synthesized through various methods . For example, one method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Pathways and Derivatives : Research efforts have been focused on synthesizing novel derivatives from the core structure similar to 7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide, exploring their synthesis routes for potential therapeutic agents. For instance, compounds exhibiting anti-inflammatory and analgesic properties derived from benzofuran carboxamide have been synthesized, indicating the utility of this scaffold in developing drugs with specific pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Potential Antimicrobial and Anti-inflammatory Agents : Several studies have synthesized thienopyrimidine derivatives, highlighting their antimicrobial and anti-inflammatory activities. These compounds are key in the development of new treatments against resistant microbial strains and inflammation-related diseases, showcasing the chemical’s role in advancing therapeutic options (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Anticancer and Enzyme Inhibition : Novel pyrazolopyrimidines derivatives, structurally related to the discussed compound, have been evaluated for their anticancer and enzyme inhibitory effects, specifically against 5-lipoxygenase. Such studies underline the potential of these compounds in the development of new anticancer therapies and as enzyme inhibitors, offering insights into their mechanism of action and therapeutic efficacy (Rahmouni et al., 2016).

Future Directions

While specific future directions for this compound were not found, research into related compounds such as thieno[3,2-d]pyrimidin-4-amines continues, particularly in the context of developing new treatments for tuberculosis .

Properties

IUPAC Name

7-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-13-4-2-3-11-9-14(25-15(11)13)17(22)19-6-7-21-10-20-12-5-8-26-16(12)18(21)23/h2-5,8-10H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFGUUQUEPACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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